![molecular formula C11H15N5 B5177901 N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5177901.png)

N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

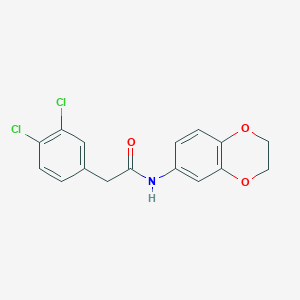

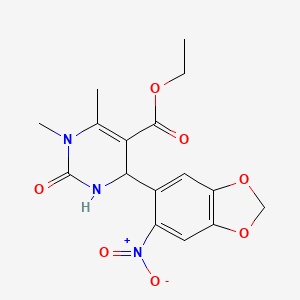

“N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a small molecule that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular formula is C18H18F3N5 and the average mass is 361.364 Da .

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” consists of a cyclohexyl group attached to a 1,2,4-triazolo[4,3-b]pyridazin-6-amine core . The exact 3D structure can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis

“N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” has a molecular formula of C18H18F3N5 . Its average mass is 361.364 Da and its monoisotopic mass is 361.151428 Da . Unfortunately, other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available.Wissenschaftliche Forschungsanwendungen

Pharmacological Potentials

Triazole compounds, which include “N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine”, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes .

Antibacterial and Antifungal Applications

Triazole compounds have shown significant antibacterial and antifungal properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Anticancer Applications

Triazole compounds have been reported to exhibit anticancer properties . They have the potential to bind with various enzymes and receptors in the biological system, which could be beneficial in cancer treatment .

Antioxidant Applications

Triazole compounds are known to exhibit antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby potentially preventing various diseases .

Antiviral Applications

Triazole compounds have shown antiviral properties . They can potentially inhibit the replication of viruses, making them a potential candidate for antiviral drug development .

Anti-inflammatory and Analgesic Applications

Triazole compounds have demonstrated anti-inflammatory and analgesic properties . They can potentially reduce inflammation and pain, making them useful in the treatment of various inflammatory conditions .

Antidepressant, Antidiabetic, Antianxiety, and Antitubercular Applications

Triazole compounds have been reported to exhibit antidepressant, antidiabetic, antianxiety, and antitubercular properties . They can potentially regulate mood, control blood sugar levels, reduce anxiety, and treat tuberculosis, respectively .

Zukünftige Richtungen

There is potential for further exploration of “N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine” and similar compounds in the field of medicinal chemistry. For instance, compounds with a fused-triazole backbone and two C-amino groups as substituents have been shown to be promising building blocks for the construction of very thermally stable energetic materials .

Wirkmechanismus

Target of Action

The primary target of N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is the Serine/threonine-protein kinase pim-1 . This protein plays a crucial role in cell cycle progression, apoptosis, and transcription .

Mode of Action

The compound’s interaction with its target could lead to changes in the protein’s activity, potentially influencing various cellular processes .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell cycle progression, apoptosis, and transcription .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

Given its target, it is likely that it influences cell cycle progression, apoptosis, and transcription .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s action .

Eigenschaften

IUPAC Name |

N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-2-4-9(5-3-1)13-10-6-7-11-14-12-8-16(11)15-10/h6-9H,1-5H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAQIYICCWTUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177822.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)

![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)

![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)

![3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5177838.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5177861.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5177886.png)